molecular formula C8H10OS B1580637 2-Methoxythioanisole CAS No. 2388-73-0

2-Methoxythioanisole

Cat. No. B1580637
CAS RN: 2388-73-0
M. Wt: 154.23 g/mol
InChI Key: YCUXDIFPTHNTSR-UHFFFAOYSA-N
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Description

2-Methoxythioanisole, also known as 1-Methoxy-2-(methylsulfanyl)benzene, is a chemical compound with the molecular formula C8H10OS . It has an average mass of 154.229 Da and a monoisotopic mass of 154.045242 Da .


Molecular Structure Analysis

2-Methoxythioanisole contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfide .


Physical And Chemical Properties Analysis

2-Methoxythioanisole has a melting point of 19 °C, a boiling point of 246 °C (lit.), and a density of 1.120 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.5950 (lit.) .

Scientific Research Applications

Spectroscopic and Computational Analysis

A study on 4-Methoxythioanisole, a compound related to 2-Methoxythioanisole, focused on its spectroscopic and computational analysis. This analysis included FT-Raman, FT-IR, NMR spectra, and quantum chemical calculations based on DFT methods. This research provided insights into the molecular structure, electronic properties, and potential energy distributions of the molecule, which are crucial for understanding its applications in scientific research (Jayakumar et al., 2020).

Pharmacokinetics and Efficacy in Clinical Trials

A study on 2-methoxyestradiol, a structurally similar compound to 2-Methoxythioanisole, assessed its pharmacokinetics, pharmacodynamics, and efficacy in a clinical trial setting. This research, particularly relevant in the context of hormone-refractory prostate cancer, demonstrated the importance of understanding the metabolic and therapeutic profiles of such compounds in clinical applications (Sweeney et al., 2005).

Anticancer and Antiangiogenic Properties

Research has identified the anticancer and antiangiogenic properties of 2-methoxyestradiol, another structurally similar molecule. These properties were evident in the inhibition of proliferating cells in vitro and the suppression of murine tumors in vivo. Such studies highlight the potential therapeutic applications of compounds like 2-Methoxythioanisole in cancer treatment and angiogenesis inhibition (Klauber et al., 1997).

Mechanism of Action in Tumor Growth Inhibition

Another study on 2-methoxyestradiol elucidated its mechanism of action in inhibiting tumor growth and angiogenesis. This compound disrupts microtubules and dysregulates hypoxia-inducible factor-1 (HIF), leading to the inhibition of HIF-1-induced transcriptional activation of VEGF expression. Insights from such studies can be extrapolated to understand the mechanisms through which 2-Methoxythioanisole might exert similar effects (Mabjeesh et al., 2003).

Safety And Hazards

2-Methoxythioanisole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

properties

IUPAC Name

1-methoxy-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUXDIFPTHNTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178584
Record name Benzene, 1-methoxy-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxythioanisole

CAS RN

2388-73-0
Record name Benzene, 1-methoxy-2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methoxy-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxythioanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
H Hartmann - Journal of Sulfur Chemistry, 2023 - Taylor & Francis
… Thioanisole (2A), purity >99%, was purchased from Fluka, 2-methoxythioanisole (5A) from Fluorochem Ltd., 3-methoxythioanisole (6A) from TCI, and 4-methoxythioanisole (7A) from …
Number of citations: 3 www.tandfonline.com
J Zheng, RP Hanzlik - Drug metabolism and disposition, 1992 - Citeseer
… Alkaline permethylation of synthetic 4-and 5-bromo-2-hydroxyphenyl mercapturic acid gave 4-and 5-bromo-2-methoxythioanisole, respectively, which were also ob-served after alkaline …
Number of citations: 11 citeseerx.ist.psu.edu
W Zhao, C Yang, K Liu, Y Yang, T Chang - New Journal of Chemistry, 2017 - pubs.rsc.org
… , the oxidation of 2-methoxythioanisole in the catalytic system … , 3-methoxythioanisole, and 2-methoxythioanisole were also … were still retained for the oxidation of 2-methoxythioanisole. …
Number of citations: 20 pubs.rsc.org
H Kawashima, T Yanagi, CC Wu, K Nogi… - Organic …, 2017 - ACS Publications
… –H sulfanylation to obtain 3ea, electrophilic sulfanylation of 2-methoxythioanisole might be conceivable. However, the sulfanylation of 2-methoxythioanisole with the combination of di-p-…
Number of citations: 65 pubs.acs.org
W Zhao, C Yang, J Huang, X Jin, Y Deng, L Wang… - Green …, 2020 - pubs.rsc.org
… sulfides with electron-donating groups were achieved to complete the transfer over 12 hours of blue light, including methyl phenyl sulfide, 4-methoxythioanisole, 2-methoxythioanisole, …
Number of citations: 44 pubs.rsc.org
T Schaefer, GH Penner - Canadian journal of chemistry, 1988 - cdnsciencepub.com
… ) should lie between the values observed for 2-methoxythioanisole, in which the SCH3 group … 134.9 in CC14 solution and is 126.3 for 2-methoxythioanisole, which will roughly mimic the …
Number of citations: 23 cdnsciencepub.com
S Guo, P Santhosh Kumar, Y Yuan… - European Journal of …, 2016 - Wiley Online Library
… Notably, if 2-methoxythioanisole was used as the substrate it was the –SCH 3 group and not the –OCH 3 group that was activated by the hypervalent iodine reagent (Table 2, entry 10). …
J Zeng, M Naito, T Torigoe, M Yamanaka… - Organic …, 2020 - ACS Publications
… The reaction of 2-methoxythioanisole (1m) with 2 gave 3m regioselectively. (10) This reaction was also applicable to naphthylmethylsulfides 1n and 1o, and the respective borylated …
Number of citations: 23 pubs.acs.org
HL Li, C Lian, GY Yang - Inorganic Chemistry, 2021 - ACS Publications
… , except for the refractory sulfides 2-methoxythioanisole and 2-bromothioanisole, which possess … of the corresponding sulfones formed by 2-methoxythioanisole and 2-bromo-thioanisole …
Number of citations: 11 pubs.acs.org
CC Bao, HZ Du, YL Luo, BT Guan - Communications Chemistry, 2021 - nature.com
… The slightly lower yield of 2-methoxythioanisole relative to its 4-methoxy and 3-methoxy isomers suggested that the coordination or steric repulsion from the 2-methoxyl group made the …
Number of citations: 6 www.nature.com

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